![molecular formula C27H29N5O4S B2639452 N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-69-8](/img/no-structure.png)

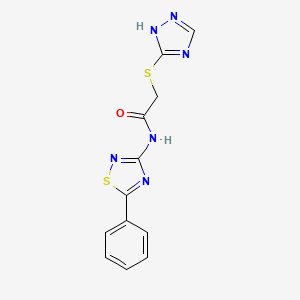

N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

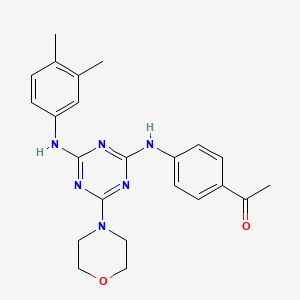

The compound is a derivative of thieno[2,3-d]pyrimidine, which has been synthesized and evaluated for its potential as a targeted therapy for PI3K, a lipid kinase involved in cancer progression . It is one of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives designed as anti-PI3K agents .

Synthesis Analysis

The synthesis of similar compounds involves the use of dry DCM, TEA, and 4-methyl toloyl chloride . The specific synthesis process for this compound is not detailed in the available resources.Aplicaciones Científicas De Investigación

Radiosynthesis Applications

The compound falls within a category of chemicals that can be used in radiosynthesis, such as the synthesis of radioligands for imaging with positron emission tomography (PET). For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides were developed as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, designed for labeling with fluorine-18 for in vivo imaging using PET. This application underscores the potential of pyrimidine derivatives in the development of diagnostic tools in medical research (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Agents

Another application involves the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds were screened for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activity, demonstrating their potential as anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antifungal Effects

Compounds with the pyrimidine structure have been investigated for their antifungal effects. For example, several 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound demonstrated antifungal activity against significant types of fungi. This finding indicates the utility of pyrimidine derivatives in developing new antifungal agents (Jafar et al., 2017).

Anticonvulsant Agents

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents highlight the therapeutic potential of pyrimidine derivatives in neurology. These compounds' interaction with anticonvulsant biotargets suggests their application in treating seizure disorders (Severina et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

Número CAS |

852171-69-8 |

|---|---|

Nombre del producto |

N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide |

Fórmula molecular |

C27H29N5O4S |

Peso molecular |

519.62 |

Nombre IUPAC |

N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |

InChI |

InChI=1S/C27H29N5O4S/c1-5-6-7-17-8-12-19(13-9-17)28-21(33)16-37-25-22-24(31(2)27(35)32(3)26(22)34)29-23(30-25)18-10-14-20(36-4)15-11-18/h8-15H,5-7,16H2,1-4H3,(H,28,33) |

Clave InChI |

PCWYRQIDPZTMGG-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2639371.png)

![2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4(6H)-one](/img/structure/B2639373.png)

![9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639374.png)

![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2639376.png)

![1-(3-fluorobenzyl)-6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2639377.png)

![3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639391.png)